N-(5-fluoro-2-methylphenyl)-2-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
Description
N-(5-fluoro-2-methylphenyl)-2-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a thiophen-3-yl group and an acetamide linker attached to a 5-fluoro-2-methylphenyl moiety. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its electron-deficient nature and bioisosteric properties, often exploited in drug design for antimicrobial, anticancer, and anti-inflammatory applications .
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2S/c1-9-2-3-11(16)6-12(9)17-13(20)7-14-18-19-15(21-14)10-4-5-22-8-10/h2-6,8H,7H2,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZMFCIDUXHAQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CC2=NN=C(O2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-fluoro-2-methylphenyl)-2-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a fluorinated aromatic moiety and a thiophene ring, which may contribute to its pharmacological properties.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves the formation of an amide bond between 5-fluoro-2-methylphenylamine and thiophene-3-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Anticancer Activity
Recent studies have indicated that compounds containing the 1,3,4-oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,3,4-oxadiazoles have been shown to inhibit various cancer cell lines effectively. In one study, several oxadiazole derivatives were screened against HEPG2 (liver cancer), MCF7 (breast cancer), and PC-3 (prostate cancer) cell lines. The most potent compounds demonstrated IC50 values significantly lower than standard treatments .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HEPG2 | 1.18 ± 0.14 |
| Compound B | MCF7 | 0.67 |
| Compound C | PC-3 | 0.80 |
The mechanism by which this compound exerts its biological effects is hypothesized to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it may inhibit enzymes such as EGFR and Src kinases, which are critical in cancer progression .
Cytotoxicity Studies
Cytotoxicity assessments using L929 cells revealed that certain derivatives of oxadiazoles exhibited varying degrees of toxicity. The compound showed significant cytotoxic effects at higher concentrations but also demonstrated a potential for stimulating cell viability at lower doses .
Case Studies
In a notable case study involving the evaluation of various oxadiazole derivatives:
- Compound D was tested against multiple cancer types and exhibited notable inhibition rates across different cell lines.
- Compound E , which shares structural similarities with this compound, showed effective apoptosis induction in treated cells.
Table: Summary of Case Studies
| Compound | Cancer Type | Result |
|---|---|---|
| Compound D | Melanoma | Significant inhibition |
| Compound E | Breast Cancer | Induced apoptosis |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of 1,3,4-oxadiazole-containing acetamides. Below is a detailed comparison with structurally related derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.
Substituent Variations and Molecular Properties
Table 1: Structural and Molecular Comparison
*Calculated molecular weight based on formula.
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (EWGs): The 5-fluoro group on the phenyl ring (target compound) may enhance metabolic stability compared to electron-donating groups (e.g., methyl in ’s analogs) . Heterocyclic Moieties: Thiophene (target) vs. indole () or phthalazinone () alters electronic properties. Thiophene’s smaller size may improve solubility relative to bulkier indole derivatives .
- Physicochemical Properties: Melting points vary significantly: phthalazinone derivatives () exhibit higher thermal stability (>300°C), likely due to hydrogen bonding and π-stacking from the fused aromatic system .
Bioactivity and Pharmacological Potential
Antimicrobial Activity:
- Compounds with trifluoromethyl (e.g., N-(3-(trifluoromethyl)phenyl) analogs in ) showed moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus), attributed to the hydrophobic CF₃ group enhancing membrane penetration . The target compound’s 5-fluoro group may offer similar advantages but requires empirical validation.
Anticancer Activity:
- Indole-based oxadiazoles () demonstrated potent anticancer activity (IC₅₀: 1.5–8.2 µM against MCF-7 cells), with electron-withdrawing substituents (e.g., Cl, Br on benzothiazole) improving efficacy . The target compound’s thiophene moiety, though less electron-rich than indole, may still interact with cellular targets like tubulin or kinases.
Anti-Proliferative Activity:
- Phthalazinone-oxadiazole hybrids () inhibited cancer cell proliferation via topoisomerase II inhibition, with sulfamoylphenyl derivatives (4b) showing superior activity . The absence of a sulfonamide group in the target compound suggests divergent mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
